molecular formula C22H18 B8321483 9-(3,5-Dimethylphenyl)anthracene

9-(3,5-Dimethylphenyl)anthracene

Cat. No.: B8321483
M. Wt: 282.4 g/mol
InChI Key: OCZPLDHBNIEBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,5-Dimethylphenyl)anthracene is an aromatic hydrocarbon derivative of anthracene, characterized by the presence of a 3,5-xylyl group attached to the 9th position of the anthracene core. Anthracene itself is composed of three linearly fused benzene rings, making it a polycyclic aromatic hydrocarbon. The addition of the 3,5-xylyl group, which consists of a benzene ring substituted with two methyl groups at the 3rd and 5th positions, imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-xylyl)anthracene typically involves the Friedel-Crafts alkylation reaction. In this method, anthracene is reacted with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Reaction Scheme: [ \text{Anthracene} + \text{3,5-Dimethylbenzyl chloride} \xrightarrow{\text{AlCl}_3} \text{9-(3,5-Dimethylphenyl)anthracene} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of 9-(3,5-xylyl)anthracene can be achieved through continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-Dimethylphenyl)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

9-(3,5-Dimethylphenyl)anthracene finds applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in photophysical studies.

    Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.

    Medicine: Explored for its potential anticancer properties and as a component in drug delivery systems.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 9-(3,5-xylyl)anthracene in biological systems involves its interaction with cellular components through π-π stacking interactions and hydrophobic interactions. The compound can intercalate into DNA, disrupting its structure and function, which may contribute to its potential anticancer activity. Additionally, its fluorescent properties make it useful for imaging applications, where it can be excited by specific wavelengths of light to emit fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 9-Phenylanthracene
  • 9,10-Diphenylanthracene
  • 9,10-Dimethylanthracene

Comparison

Compared to other anthracene derivatives, 9-(3,5-xylyl)anthracene exhibits unique photophysical properties due to the presence of the 3,5-xylyl group. This substitution enhances its stability and alters its electronic properties, making it a valuable compound for specific applications in optoelectronics and biological imaging.

Properties

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

9-(3,5-dimethylphenyl)anthracene

InChI

InChI=1S/C22H18/c1-15-11-16(2)13-19(12-15)22-20-9-5-3-7-17(20)14-18-8-4-6-10-21(18)22/h3-14H,1-2H3

InChI Key

OCZPLDHBNIEBCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.02 mmol
Type
reagent
Reaction Step Three

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